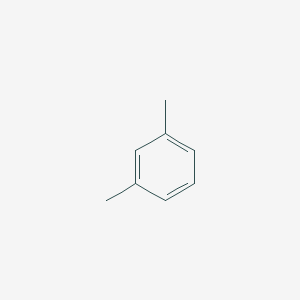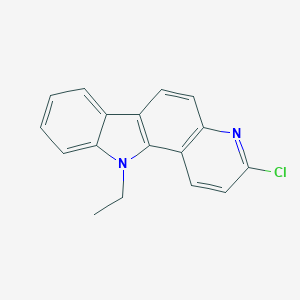
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CEC and has a molecular formula of C16H13ClN2.
Scientific Research Applications
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting DNA damage. This compound has been shown to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms.
Another area of research is the use of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development as a cancer therapy.
Mechanism of Action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- is not fully understood, but it is believed to involve the intercalation of the compound into DNA. This intercalation can cause structural changes in the DNA molecule, leading to the activation of DNA damage response pathways and ultimately apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- can induce DNA damage and apoptosis in cancer cells, but it has also been shown to have some toxic effects on normal cells. This compound can cause oxidative stress and mitochondrial dysfunction in normal cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- in lab experiments is its selectivity for damaged DNA. This makes it a useful tool for studying DNA damage and repair mechanisms. However, the compound's toxic effects on normal cells can be a limitation in some experiments, and further studies are needed to fully understand its safety profile.
Future Directions
There are several future directions for research on 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to determine its efficacy and safety in animal and human models.
Another area of research is the development of new fluorescent probes based on the structure of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-. These probes could be used to study other types of DNA damage and repair mechanisms.
Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on normal cells. This will be important for determining its potential as a therapeutic agent and for developing strategies to minimize its toxic effects.
Synthesis Methods
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- involves a multi-step process. The first step is the preparation of 3-chloro-2-nitrobenzaldehyde, which is then reacted with ethyl acetoacetate to form 3-chloro-2-nitrochalcone. The chalcone is then cyclized with ammonium acetate to form the desired product, 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-. The yield of this synthesis method is about 50%, and the purity of the product can be improved by further purification techniques.
properties
CAS RN |
127040-48-6 |
|---|---|
Product Name |
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- |
Molecular Formula |
C17H13ClN2 |
Molecular Weight |
280.7 g/mol |
IUPAC Name |
3-chloro-11-ethylpyrido[3,2-a]carbazole |
InChI |
InChI=1S/C17H13ClN2/c1-2-20-15-6-4-3-5-11(15)12-7-9-14-13(17(12)20)8-10-16(18)19-14/h3-10H,2H2,1H3 |
InChI Key |
QMSCTDWMWZHLAQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl |
Other CAS RN |
127040-48-6 |
synonyms |
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



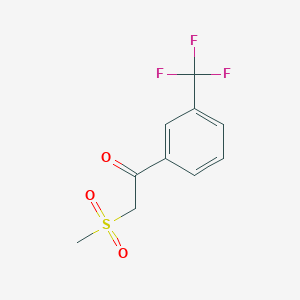

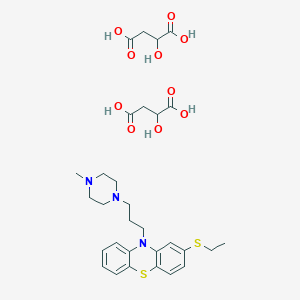
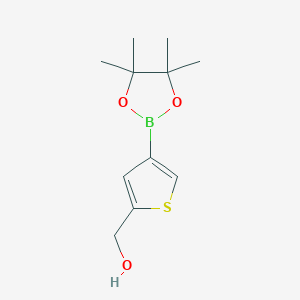


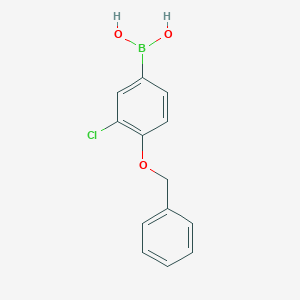

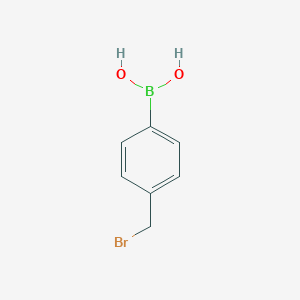
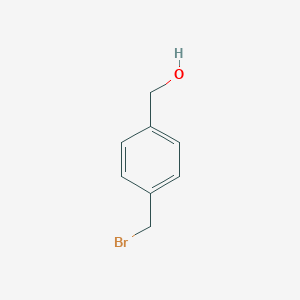
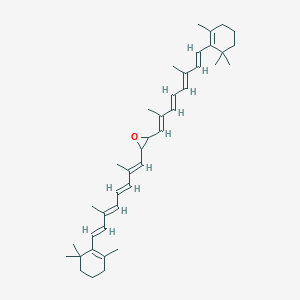
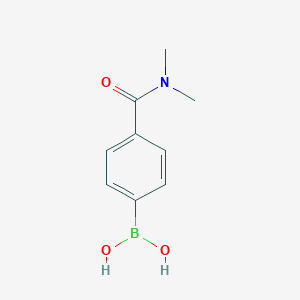
![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)
